molecular formula C18H23N7 B3012971 N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine CAS No. 946298-17-5

N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine

Cat. No.: B3012971
CAS No.: 946298-17-5
M. Wt: 337.431
InChI Key: WCYKVTBSERSYSW-UHFFFAOYSA-N
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Description

N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine is a synthetic pteridine derivative supplied for research and development purposes. This compound is provided as a high-purity material to ensure experimental consistency and reliability. Pteridine-based scaffolds are of significant interest in medicinal chemistry and chemical biology, often investigated for their potential to interact with various enzymatic pathways. The molecular structure incorporates a pteridine-2,4-diamine core, which is a privileged structure in the design of inhibitors for kinases and other ATP-binding proteins . The substituents, including the 2-(dimethylamino)ethyl side chain and the 2,5-dimethylphenyl group, are common pharmacophores intended to modulate the compound's physicochemical properties, bioavailability, and target binding affinity. Research into this compound may be directed toward exploring its mechanism of action in cellular models, evaluating its efficacy in phenotypic screens, or optimizing its structure-activity relationships (SAR) for specific therapeutic areas. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-12-5-6-13(2)14(11-12)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYKVTBSERSYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its unique chemical structure that includes a dimethylaminoethyl substituent at the N2 position and a 2,5-dimethylphenyl group at the N4 position. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is synthesized through multi-step organic reactions, typically involving the condensation of 2,4-diaminopteridine with appropriate aldehydes under controlled conditions to yield the desired product. The presence of the dimethylamino group enhances its solubility and reactivity, potentially increasing biological activity compared to other pteridine derivatives lacking this feature.

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition is crucial for its potential use in cancer therapy as it disrupts DNA synthesis in rapidly dividing cells .
  • Antioxidant Activity : Research indicates that pteridine derivatives can act as radical scavengers and exhibit anti-inflammatory properties. The presence of the dimethylamino group may enhance interactions with biological targets involved in inflammatory pathways .
  • Lipoxygenase Inhibition : Some studies have reported that similar pteridine derivatives inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

The compound's ability to inhibit DHFR makes it a candidate for anticancer therapy. Inhibitors of DHFR are known to be effective against various cancers due to their role in blocking nucleotide synthesis:

  • Case Study : A study on related pteridine derivatives demonstrated significant cytotoxicity against cancer cell lines at low concentrations (IC50 values as low as 100 nM) while exhibiting minimal tissue damage in vivo models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit LOX:

  • Research Findings : In vitro assays have shown that certain pteridine derivatives can reduce inflammation markers significantly (up to 41% reduction in specific models) while maintaining low toxicity levels .

Data Summary and Research Findings

Activity Mechanism IC50 Value Reference
DHFR InhibitionCompetitive inhibition of enzyme< 100 nM,
Lipoxygenase InhibitionDirect enzyme inhibition100 nM,
Antioxidant ActivityScavenging reactive oxygen speciesVaries,
CytotoxicityInduces apoptosis in cancer cells0.01 mmol/kg

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence exclusively describes N2-(2,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine , a triazine derivative, which is structurally distinct from the pteridine-based compound . Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison

Feature N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine N2-(2,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine
Core Heterocycle Pteridine (fused pyrimidine-pyrazine) 1,3,5-Triazine
Substituents - N2: Dimethylaminoethyl
- N4: 2,5-Dimethylphenyl
- N2: 2,4-Dimethylphenyl
Molecular Weight Not provided in evidence 215.25 g/mol
Hazard Classification Unknown IRRITANT
Potential Applications Hypothesized kinase/DNA interaction (unverified) Unclear; limited data in evidence

Key Differences

Heterocyclic Core : The pteridine scaffold is a fused bicyclic system, offering planar aromaticity conducive to intercalation or enzyme binding. In contrast, the triazine core is a single-ring system with lower aromatic stability, often used in agrochemicals or as a linker in coordination chemistry .

Substituent Effects: The dimethylaminoethyl group in the pteridine derivative introduces a basic tertiary amine, which may enhance solubility or enable protonation-dependent interactions. The triazine compound lacks such a functional group, relying on phenyl substituents for steric or electronic modulation .

Limitations of Available Evidence

  • The triazine compound is structurally unrelated to the pteridine derivative, making functional or mechanistic comparisons speculative.
  • No experimental data (e.g., binding affinity, toxicity) are available for either compound, limiting authoritative conclusions.

Recommendations for Further Research

Synthesis and Characterization : Prioritize experimental studies to confirm the structure, stability, and physicochemical properties of the pteridine derivative.

Biological Screening : Evaluate kinase inhibition, DNA interaction, or cytotoxicity against triazine-based compounds to establish comparative efficacy.

Safety Profiling : Conduct hazard assessments to classify the pteridine compound’s irritancy, toxicity, or environmental impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) is effective for analogous heterocyclic systems, enabling rapid coupling of amine and halide precursors . For purification, column chromatography using gradients of ethyl acetate/hexane (3:7 to 7:3) is recommended, followed by recrystallization from ethanol to improve yield (52–81%) and purity (>95%) . Structural confirmation should include 1H^1H-NMR (to resolve dimethylamino and aromatic protons) and LC-MS for molecular ion verification .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR (e.g., δ 2.2–2.5 ppm for dimethylamino protons, δ 6.8–7.4 ppm for aromatic protons) and 13C^{13}C-NMR (to distinguish pteridine carbons at δ 150–160 ppm) . High-resolution mass spectrometry (HRMS) with <5 ppm error ensures accurate molecular weight confirmation . X-ray crystallography (if crystalline) can resolve steric effects from the 2,5-dimethylphenyl group .

Q. What analytical techniques are critical for assessing purity in preclinical studies?

  • Methodological Answer : HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water (0.1% TFA) gradients achieves baseline separation of impurities . Purity thresholds >98% are advisable for biological assays. Thermal gravimetric analysis (TGA) confirms absence of solvent residues, particularly after recrystallization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., 2,5-dimethylphenyl)?

  • Methodological Answer : Steric hindrance can be mitigated using polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) to enhance nucleophilic substitution kinetics . Catalytic Pd-mediated coupling (e.g., Buchwald-Hartwig conditions) improves regioselectivity for aryl-amine bonds . Computational tools (e.g., DFT) predict transition-state energies to guide solvent and catalyst selection .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer : Validate assay conditions by standardizing cell lines (e.g., HEK293 for receptor binding) and normalizing protein concentrations. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) to cross-verify results . Molecular dynamics simulations can identify conformational changes in the pteridine core that alter target engagement under different pH or ionic conditions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing dimethylaminoethyl with morpholinoethyl or varying aryl groups) . Assess their binding to targets (e.g., kinases or GPCRs) using radioligand displacement assays . Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding energy, guiding prioritization of synthetic targets .

Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform co-crystallization trials with purified target proteins (e.g., Aurora kinases) under cryogenic conditions. If crystallization fails, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces . Molecular docking (AutoDock Vina) with flexible side-chain sampling predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50} and maximal efficacy (EmaxE_{\text{max}}). Bootstrap resampling (1,000 iterations) quantifies confidence intervals for potency metrics . For multi-target compounds, global fitting to operational models distinguishes biased signaling pathways .

Q. How can researchers validate the metabolic stability of this compound in vitro?

  • Methodological Answer : Incubate with liver microsomes (human or rodent) at 37°C, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint\text{Cl}_{\text{int}}) using the substrate depletion method. CYP450 inhibition assays (e.g., fluorogenic probes) identify metabolic liabilities .

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